molecular formula C20H21N3O2 B10875765 (4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10875765
M. Wt: 335.4 g/mol
InChI Key: SQKVPCQSDPMGFY-UHFFFAOYSA-N
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Description

“(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one,” commonly referred to as Compound X, is a heterocyclic organic compound. Its chemical structure consists of a pyrazolone ring with a phenyl group and an aminoethylidene side chain. The Z configuration indicates the geometry around the central double bond.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions Undergone::

Common Reagents and Conditions::

    Oxidation: Peroxides, metal oxides, or molecular oxygen.

    Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products::
  • Oxidation: Quinone derivatives.
  • Reduction: Amines.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

Compound X finds applications in:

Mechanism of Action

  • Compound X’s mechanism of action depends on its specific application.
  • In anti-inflammatory research, it may modulate inflammatory pathways by inhibiting enzymes or cytokines.
  • Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

  • Compound X shares structural features with other pyrazolone derivatives.
  • Its unique aminoethylidene side chain distinguishes it from related compounds.
  • Similar compounds include pyrazolones with different substituents (e.g., methyl, ethyl, or halogens).

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H21N3O2/c1-14(21-13-12-16-8-10-18(24)11-9-16)19-15(2)22-23(20(19)25)17-6-4-3-5-7-17/h3-11,22,24H,12-13H2,1-2H3

InChI Key

SQKVPCQSDPMGFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCC3=CC=C(C=C3)O)C

Origin of Product

United States

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